molecular formula C19H16ClNO4 B2379999 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate CAS No. 869080-48-8

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Cat. No.: B2379999
CAS No.: 869080-48-8
M. Wt: 357.79
InChI Key: WZUKLGMUZDXKQM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a useful research compound. Its molecular formula is C19H16ClNO4 and its molecular weight is 357.79. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of chromone derivatives, including compounds related to "3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate," has been extensively studied. For instance, Shi et al. (2005) synthesized methyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate, a compound with a similar structure, showcasing the utility of 4-hydroxycoumarin and methyl 4'-chloro-2-cyanocinnamate in its synthesis. The crystal structure of this compound revealed N—H⋯O hydrogen bonds and C—H⋯O interactions, indicating its potential for further chemical modifications and applications (Shi, Wu, Zhuang, & Zhang, 2005).

Chiral Discrimination and Chromatography

  • Research on chiral discrimination relevant to liquid chromatographic enantioseparation has been conducted using cellulose phenylcarbamate derivatives. Studies by Yashima, Yamamoto, and Okamoto (1996) explored the chromatographic enantioseparation of various compounds using a cellulose derivative as a chiral stationary phase, indicating the potential of such derivatives, including "this compound," in resolving enantiomers (Yashima, Yamamoto, & Okamoto, 1996).

Antimicrobial Applications

  • The design, synthesis, and evaluation of Schiff’s bases of 4-chloro-3-coumarin aldehyde as antimicrobial agents by Bairagi, Bhosale, and Deodhar (2009) highlight the antimicrobial potential of chromone derivatives. Although not directly mentioning "this compound," this research underscores the broader application of similar compounds in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

Novel Synthesis Approaches

  • Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, and Psycharis (2008) discussed the synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates through Michael reactions on chromone derivatives. This showcases the versatility of chromone-based compounds in chemical synthesis, offering insights into the synthetic pathways that could be applicable to "this compound" (Terzidis et al., 2008).

Properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-11-15-9-8-14(24-19(23)21(2)3)10-16(15)25-18(22)17(11)12-4-6-13(20)7-5-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUKLGMUZDXKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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